N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides These compounds are characterized by the presence of a carboxamide group (-CONH2) attached to a cyclopentane ring, which is further substituted with an ethylphenyl and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction using thiophene and a suitable electrophile.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nucleophilically substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide: can be compared with other carboxamides that have similar structural features but different substituents.
Thiophenyl derivatives: Compounds with thiophenyl groups attached to different core structures.
Cyclopentane carboxamides: Compounds with a cyclopentane ring and a carboxamide group but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-14-8-3-4-9-15(14)19-17(20)18(11-5-6-12-18)16-10-7-13-21-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKYXHFTUNORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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